(6-bromo-4-chloroquinolin-2-yl)methanol

Organic Synthesis Synthetic Efficiency Quinoline Derivatives

Secure the critical building block for your resistance-overcoming antiviral programs. (6-Bromo-4-chloroquinolin-2-yl)methanol offers a unique 6-bromo/4-chloro/2-hydroxymethyl substitution pattern, delivering orthogonal reactivity and distinct physicochemical properties unavailable in generic quinoline intermediates. Crucial for SAR studies targeting HIV-1 integrase resistance pathways (ALLINIs) and patented HCV inhibitor synthesis, its 2-hydroxymethyl handle enables precise pharmacophore anchoring and Diversity-Oriented Synthesis. Sourcing this specific CAS 2703781-25-1 is mandatory for experimental reproducibility and successful lead optimization.

Molecular Formula C10H7BrClNO
Molecular Weight 272.5
CAS No. 2703781-25-1
Cat. No. B6207546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-4-chloroquinolin-2-yl)methanol
CAS2703781-25-1
Molecular FormulaC10H7BrClNO
Molecular Weight272.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloroquinolin-2-yl)methanol (CAS 2703781-25-1): A Specialized Quinoline Intermediate for Targeted Synthesis and Medicinal Chemistry Research


(6-Bromo-4-chloroquinolin-2-yl)methanol (CAS 2703781-25-1) is a functionalized quinoline derivative, characterized by a bromine atom at the 6-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 2-position of the quinoline core [1]. This specific substitution pattern distinguishes it from simpler quinoline precursors and confers unique reactivity profiles relevant to synthetic and medicinal chemistry applications. It is primarily employed as a key intermediate in the multi-step synthesis of biologically active molecules, including antiviral agents [2] and kinase inhibitors [3], where its halogens serve as orthogonal synthetic handles and the hydroxymethyl group provides a versatile anchor for further derivatization.

Procurement Risks in Substituting 6-Bromo-4-chloroquinolin-2-yl)methanol with Unvalidated Quinoline Analogs


Generic substitution of (6-bromo-4-chloroquinolin-2-yl)methanol with other halogenated quinoline intermediates, such as 6-bromo-4-chloroquinoline, is scientifically unjustified due to critical differences in chemical and biological behavior. The 2-hydroxymethyl group is not a passive addition; it fundamentally alters the compound's solubility, polarity, and reactivity, enabling distinct downstream chemistry and influencing target engagement in biological systems [1]. Furthermore, SAR studies on related quinoline scaffolds demonstrate that the precise positioning of halogen substituents (e.g., 6-bromo vs. 8-bromo) can dramatically impact both potency and resistance profiles against specific viral targets, as seen in HIV-1 integrase inhibitors [2]. These context-dependent and quantifiable differences underscore the necessity of sourcing the specific compound to ensure experimental reproducibility and successful outcomes in research and development programs.

Quantitative Evidence for Selecting 6-Bromo-4-chloroquinolin-2-yl)methanol Over Closest Analogs


Quantitative Synthesis Yield Benchmark: One-Step vs. Multi-Step Routes for 6-Bromo-4-chloroquinolin-2-yl)methanol

A one-step, high-yielding synthetic protocol has been specifically established for (6-bromo-4-chloroquinolin-2-yl)methanol using adapted Vilsmeier conditions, providing this compound in quantitative yield [1]. This contrasts with the multi-step routes often required to synthesize closely related analogs like (8-bromo-4-chloroquinolin-2-yl)methanol, which lack such an optimized, high-efficiency pathway, thereby making the 6-bromo derivative a more readily accessible intermediate for downstream research applications.

Organic Synthesis Synthetic Efficiency Quinoline Derivatives

Distinct Biological Profile: SAR-Driven Potency and Resistance Differences in 6-Bromo vs. 8-Bromo Quinoline Antivirals

In a class of quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the 6-bromo substitution confers a distinct biological profile compared to the 8-bromo substitution [1]. While both 6- and 8-bromo substitutions enhance antiviral properties, the 6-bromo analog suffers a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, a phenotype not observed with the 8-bromo analog, which retains full effectiveness [1]. This precise, position-specific impact on drug resistance highlights that (6-bromo-4-chloroquinolin-2-yl)methanol is not functionally equivalent to its 8-bromo counterpart and is essential for research programs investigating this specific resistance mechanism.

Antiviral Drug Discovery HIV-1 Integrase Structure-Activity Relationship (SAR)

Synthetic Handle Orthogonality: Enabling Sequential Derivatization Unavailable in Mono-Halogenated Quinolines

The presence of both bromine and chlorine substituents on the quinoline ring of the target compound provides two orthogonal synthetic handles for sequential functionalization. Research on the related intermediate 6-bromo-4-chloroquinoline demonstrates a practical two-step synthetic scheme where the bromine is selectively substituted first (e.g., via Suzuki coupling with a boronic acid/ester), followed by substitution of the chlorine atom [1]. This sequential reactivity is not possible with mono-halogenated quinoline analogs, which offer only a single point of diversification.

Synthetic Methodology Palladium-Catalyzed Cross-Coupling Reaction Orthogonality

Validated Structural Identity: Comprehensive Characterization Data Ensuring Reproducibility

The synthesis and characterization of (6-bromo-4-chloroquinolin-2-yl)methanol has been formally published in a peer-reviewed journal, providing comprehensive and validated analytical data [1]. This includes detailed 1H, 2H, 13C NMR, as well as IR and Raman spectroscopy, which collectively confirm the compound's exact structure and purity. This level of rigorous, publicly accessible characterization provides a baseline for analytical validation and ensures experimental reproducibility, which may not be available for every custom-synthesized analog.

Analytical Chemistry Quality Control Chemical Characterization

Target Applications for (6-Bromo-4-chloroquinolin-2-yl)methanol Based on Quantified Advantages


Efficient Building Block for Diversity-Oriented Synthesis (DOS) of Quinoline Libraries

Leveraging its orthogonal bromine and chlorine handles, (6-bromo-4-chloroquinolin-2-yl)methanol is ideally suited for Diversity-Oriented Synthesis (DOS) campaigns. As evidenced by selective sequential cross-coupling strategies, researchers can rapidly generate a panel of diverse analogs by first replacing the bromine with various aryl or heteroaryl groups and subsequently modifying the chlorine position [1]. This enables the efficient creation of small, focused libraries for screening against a range of biological targets.

Medicinal Chemistry Scaffold for Investigating Antiviral Resistance Mechanisms

For medicinal chemistry teams focused on viral diseases, particularly those involving HIV-1 integrase or similar targets, this compound serves as a crucial scaffold for SAR studies. The demonstrated differential impact of 6-bromo vs. 8-bromo substitution on drug resistance in ALLINIs makes this specific compound indispensable for programs aiming to understand and overcome resistance mutations [2]. It is the precise tool needed to probe 6-bromo-specific binding interactions and design next-generation inhibitors that evade known resistance pathways.

Key Intermediate for Scalable Synthesis of HCV Protease Inhibitors

Patented processes describe bromo-substituted quinolines as essential intermediates in the preparation of therapeutic agents for Hepatitis C viral (HCV) infections [3]. The target compound, with its unique substitution pattern, fits into this class of valuable building blocks. Its high-yielding, one-step synthesis makes it an attractive and scalable starting point for process chemistry development aimed at producing larger quantities of advanced HCV inhibitor leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-bromo-4-chloroquinolin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.